

Sikokianin A: A Technical Overview of a Promising Biflavanone

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Compound of Interest

Compound Name: *Sikokianin A*

Cat. No.: *B3079234*

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IUPAC Name: (2R,3R)-3-[(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochroman-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)chroman-4-one

CAS Number: 106293-99-6

Abstract

Sikokianin A is a naturally occurring biflavanone that has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of **Sikokianin A**, including its chemical identity, key quantitative data, detailed experimental protocols for its study, and an exploration of its known signaling pathway interactions. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Chemical and Physical Properties

Sikokianin A is a complex molecule with the chemical formula $C_{31}H_{24}O_{10}$. As a biflavanone, its structure consists of two flavanone units linked together. The following table summarizes its key physicochemical properties.

Property	Value	Source
Molecular Formula	C ₃₁ H ₂₄ O ₁₀	PubChem
Molecular Weight	556.52 g/mol	PubChem
CAS Number	106293-99-6	ChemicalBook[1]
IUPAC Name	(2R,3R)-3-[(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochroman-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)chroman-4-one	Generated from structure
Synonym	4'-O-Demethylchamaejasmenin B	MedChemExpress

Biological Activity

Initial studies have revealed that **Sikokianin A** possesses a range of biological activities, making it a compound of interest for further investigation. The table below summarizes some of the reported biological activities and associated quantitative data.

Biological Activity	Assay System	Key Findings	Reference
Antimitotic	Not specified	Exhibits antimitotic properties.	Yang G, et al. (2005)
Antifungal	Pyricularia oryzae	Demonstrates antifungal activity against this plant pathogenic fungus.	Yang G, et al. (2005)

Experimental Protocols

To facilitate further research on **Sikokianin A**, this section details the methodologies for key experiments related to its isolation and characterization.

Isolation of Sikokianin A from *Stellera chamaejasme*

The following protocol is based on the methodology described by Yang et al. (2005) for the isolation of **Sikokianin A** from the roots of *Stellera chamaejasme*.

Workflow for the Isolation of **Sikokianin A**:



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Caption: Workflow for the isolation of **Sikokianin A**.

- **Extraction:** The air-dried and powdered roots of *Stellera chamaejasme* are macerated with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
- **Partitioning:** The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
- **Chromatographic Separation:** The EtOAc-soluble fraction is subjected to silica gel column chromatography. Further purification is achieved using Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure **Sikokianin A**.

Structural Elucidation

The structure of **Sikokianin A** was determined using a combination of spectroscopic techniques, as detailed in the original isolation literature.

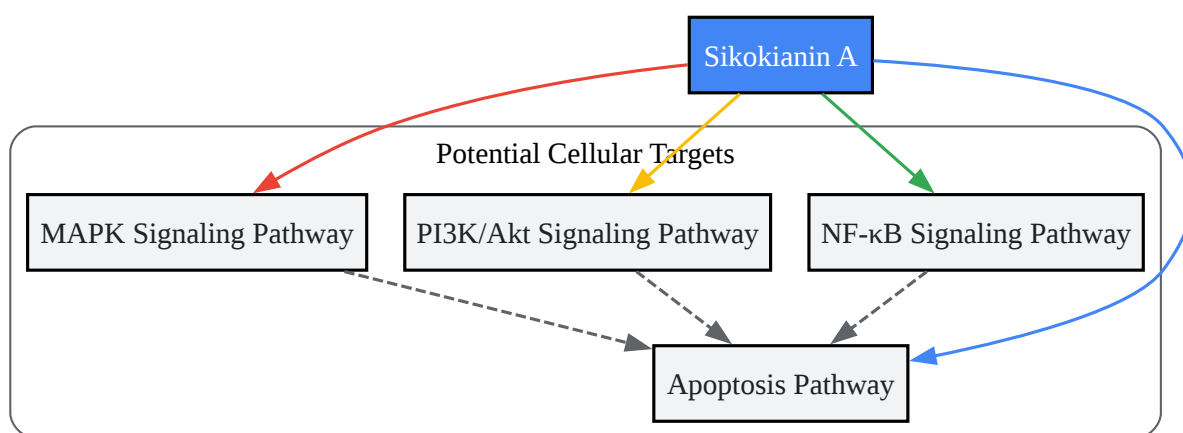
- **Mass Spectrometry (MS):** High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1D (^1H and ^{13}C) and 2D (COSY, HMQC, and HMBC) NMR experiments are conducted to elucidate the connectivity of atoms and the

stereochemistry of the molecule.

Signaling Pathways

The precise signaling pathways through which **Sikokianin A** exerts its biological effects are still under investigation. However, based on its structural class (flavonoid) and reported activities, potential interactions with various cellular signaling cascades can be hypothesized.

Hypothesized Signaling Interactions of **Sikokianin A**:



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References

- 1. SIKOKIANIN A | 106293-99-6 [m.chemicalbook.com]
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[<https://www.benchchem.com/product/b3079234#sikokianin-a-iupac-name-and-cas-number>]

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